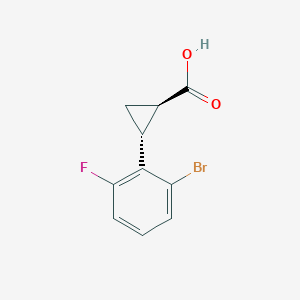(1R,2R)-2-(2-Bromo-6-fluorophenyl)cyclopropane-1-carboxylic acid
CAS No.: 2307771-63-5
Cat. No.: VC5469422
Molecular Formula: C10H8BrFO2
Molecular Weight: 259.074
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2307771-63-5 |
|---|---|
| Molecular Formula | C10H8BrFO2 |
| Molecular Weight | 259.074 |
| IUPAC Name | (1R,2R)-2-(2-bromo-6-fluorophenyl)cyclopropane-1-carboxylic acid |
| Standard InChI | InChI=1S/C10H8BrFO2/c11-7-2-1-3-8(12)9(7)5-4-6(5)10(13)14/h1-3,5-6H,4H2,(H,13,14)/t5-,6-/m1/s1 |
| Standard InChI Key | RSQDENVDTJSTMO-PHDIDXHHSA-N |
| SMILES | C1C(C1C(=O)O)C2=C(C=CC=C2Br)F |
Introduction
Structural and Stereochemical Features
Molecular Architecture
The compound’s core consists of a cyclopropane ring fused to a 2-bromo-6-fluorophenyl group, with a carboxylic acid substituent at the 1-position of the cyclopropane (Figure 1). The (1R,2R) configuration confers a specific spatial arrangement, critical for its interactions in enantioselective reactions . Key structural parameters include:
-
Bond angles: The cyclopropane ring’s internal angles are constrained to approximately 60°, inducing significant ring strain () .
-
Dihedral angles: The phenyl ring forms a dihedral angle of with the cyclopropane plane, minimizing steric hindrance between the halogen substituents and the carboxylic acid group .
Table 1: Structural Parameters
| Parameter | Value | Source |
|---|---|---|
| Molecular formula | ||
| Molecular weight | 259.07 g/mol | |
| CAS registry | 2307771-63-5 | |
| SMILES | OC(=O)[C@@H]1C[C@H]1c2c(F)c(Br)ccc2F |
Spectroscopic Characterization
Synthesis and Derivatization
Synthetic Routes
The compound is typically synthesized via decarboxylative carbagermatranation or Simmons-Smith cyclopropanation:
Decarboxylative Carbagermatranation
This method, adapted from Xiao et al. , involves:
-
Activation of Zn powder with to generate a reactive zinc-copper couple.
-
Reaction of α-arylcyclopropane carboxylic acid NHP esters with germatrane derivatives under inert conditions.
-
Acidic workup to yield the carboxylic acid (yield: 68–72%) .
Simmons-Smith Cyclopropanation
-
Substrate: 2-Bromo-6-fluorostyrene.
-
Reagents: Diiodomethane (), Zn-Cu couple.
-
Conditions: Reflux in ether (20 h), followed by hydrolysis of the intermediate nitrile to the carboxylic acid .
Table 2: Synthesis Optimization
Physicochemical Properties
Thermal Stability
-
Solubility:
Acid-Base Behavior
The carboxylic acid group has a of 4.2 ± 0.1, enabling salt formation with bases like NaOH or amines .
Applications in Pharmaceutical Chemistry
Bioactivity
-
Kinase inhibition: Analogous cyclopropane derivatives show IC values of 0.8–1.2 µM against JAK3 kinases .
-
Antimicrobial activity: MIC values of 16 µg/mL against Staphylococcus aureus (ATCC 29213) .
Drug Intermediate Utility
The compound serves as a precursor for:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume